molecular formula C6H7N B085245 (2H7)Aniline CAS No. 14545-23-4

(2H7)Aniline

Cat. No. B085245
CAS RN: 14545-23-4
M. Wt: 100.17 g/mol
InChI Key: PAYRUJLWNCNPSJ-LQHBDRBESA-N
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Description

“(2H7)Aniline” is also known as Aniline-d7 . It is an organic compound with the formula C6D7N . Aniline is the prototypical aromatic amine, being a precursor to many industrial chemicals . Its main use is in the manufacture of precursors to polyurethane . Aniline is colorless, but it slowly oxidizes and resinifies in air, giving a red-brown tint to aged samples .


Synthesis Analysis

Aniline is generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline . This method for making anilines is known as the nitration–reduction pathway .


Molecular Structure Analysis

The molecular structure of Aniline-d7 is comprised of a benzene ring (C6) attached to an amino group (NH2), resulting in the chemical formula C6D7N . As an amine, aniline has a lone pair of electrons on the nitrogen atom that can participate in a wide range of chemical reactions .


Chemical Reactions Analysis

Aniline can undergo a variety of chemical reactions. For instance, it can react with alkyl halides to form secondary amines or tertiary amines . It can also undergo reactions with halogens . Furthermore, aniline can react with nitrous acid and dilute acids .

Scientific Research Applications

Model Compound for Studying Aromatic Amines

Aniline-d7 is often used as a model compound for studying aromatic amines . Aromatic amines are a class of chemicals that are widely used in the manufacture of dyes, pharmaceuticals, and polymers. Understanding the behavior of these compounds is crucial for predicting their environmental impact and health effects.

Synthesis of Diverse Compounds

Aniline-d7 plays a key role in the synthesis of diverse compounds . It can be used as a starting material or intermediate in various chemical reactions, leading to the production of a wide range of substances with different properties and applications.

Investigation of Organic Reaction Mechanisms

Aniline-d7 is used in the investigation of organic reaction mechanisms . By studying how this compound reacts under different conditions, researchers can gain insights into the fundamental processes that govern organic chemistry.

Production of Dyes and Plastics

Aniline-d7 serves as a starting material for producing dyes and plastics . Its chemical structure allows it to be easily modified, making it a versatile ingredient in the synthesis of these materials.

Environmental Pollution Studies

Aniline-d7 is used in studies related to environmental pollution . For instance, it has been used in research investigating the biodegradation of aniline under aerobic conditions through stable isotope probing (SIP) and isopycnic density gradient centrifugation technology .

Stable Isotope Probing (SIP)

Aniline-d7 can be used in Stable Isotope Probing (SIP), a technique used to trace the flow of nutrients in microbial communities . In this context, Aniline-d7 acts as a tracer, allowing researchers to identify which microorganisms are involved in the degradation of aniline .

Mechanism of Action

Target of Action

As an aromatic amine, Aniline-d7’s primary target is based on the presence of a nitrogen atom within its structure . This nitrogen atom exhibits the capability to form various bonds, including hydrogen bonds and covalent bonds, with other atoms .

Mode of Action

The nitrogen atom in Aniline-d7’s structure allows it to form various bonds, including hydrogen bonds and covalent bonds, with other atoms . This interaction with its targets leads to changes at the molecular level, which can have significant effects on biological systems.

Biochemical Pathways

Aniline-d7 and its derivatives reportedly become haematotoxic after metabolic N-hydroxylation of their amino groups . The plasma concentrations of aniline and its dimethyl derivatives after single oral doses were quantitatively measured and semi-quantitatively estimated . The primary acetylated metabolites of aniline were more extensively formed , indicating that aniline acclimation had a strong impact on the bacterial community structure .

Pharmacokinetics

The pharmacokinetics of Aniline-d7 involves its absorption, distribution, metabolism, and excretion (ADME). The quantitatively determined elimination rates of aniline based on rat plasma versus time curves were generally rapid . The areas under the curve of unmetabolized aniline estimated using simplified physiologically based pharmacokinetic models showed an apparently positive correlation with the reported lowest-observed-effect levels for haematotoxicity of these chemicals .

Result of Action

The molecular and cellular effects of Aniline-d7’s action are primarily related to its haematotoxicity after metabolic N-hydroxylation . It has been reported that Aniline-d7 and its derivatives can cause damage to organs (blood) through prolonged or repeated exposure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Aniline-d7. For instance, the presence of a methyl group at the C2-position may generally suppress fast metabolic rates of dimethyl aniline derivatives that promote metabolic activation reactions at NH2 moieties . Furthermore, spillage and fire water can cause pollution of watercourses .

Safety and Hazards

Aniline is considered hazardous. It is toxic if swallowed, inhaled, or in contact with skin . It may cause an allergic skin reaction and serious eye damage . It is suspected of causing genetic defects and cancer . It can cause damage to organs through prolonged or repeated exposure .

Future Directions

The future of aniline lies in the continued pursuit of safer and more sustainable methods of production . This includes finding versatile ways to make anilines from abundant chemicals, which is of great interest due to their high-value commercial products .

properties

IUPAC Name

N,N,2,3,4,5,6-heptadeuterioaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c7-6-4-2-1-3-5-6/h1-5H,7H2/i1D,2D,3D,4D,5D/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYRUJLWNCNPSJ-LQHBDRBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163042
Record name (2H7)Aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2H7)Aniline

CAS RN

14545-23-4
Record name Benzen-2,3,4,5,6-d5-amine-d2
Source CAS Common Chemistry
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Record name (2H7)Aniline
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Record name (2H7)Aniline
Source EPA DSSTox
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Record name [2H7]aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is aniline-d7 used instead of regular aniline in certain research applications?

A1: Aniline-d7 is primarily used in research as an isotopic label. The replacement of hydrogen (H) with deuterium (D) in the amino group and benzene ring impacts molecular vibrations without significantly altering the overall chemical behavior. This difference in vibrational frequencies is detectable through techniques like infrared (IR) spectroscopy, allowing researchers to track the aniline-d7 molecule within complex systems []. This makes it particularly useful for studying reaction mechanisms and molecular dynamics.

Q2: How does deuteration influence the spectroscopic properties of aniline, specifically in the context of vibrational spectroscopy?

A2: Deuteration causes a significant shift in the vibrational frequencies associated with the C-D bonds compared to C-H bonds. This is due to the mass difference between deuterium and hydrogen. For instance, in aniline adsorbed on aluminum halides, the N-H stretching and ND2 bending modes exhibit large frequency shifts, providing insights into the nature of the interaction between aniline and the metal halides [].

Q3: Can you elaborate on the use of aniline-d7 in elucidating reaction mechanisms, providing specific examples from the provided research?

A3: Absolutely. One example is the study on the ruthenium-catalyzed coupling reaction of aniline and ethylene []. By comparing the reaction rates of aniline and aniline-d7, researchers observed a normal isotope effect (k(NH)/k(ND) = 2.2). This observation, along with other kinetic data, suggested that the breaking of the N-H bond is a rate-limiting step in the catalytic cycle.

Q4: The research mentions aniline-d7 being utilized in single-crystal studies. Could you elaborate on the significance of using aniline-d7 in such studies, particularly in the context of phase transitions and high-pressure behavior?

A4: Using neutron powder diffraction on aniline-d7, alongside X-ray diffraction on aniline-h7, enabled researchers to determine the structural changes occurring during phase transitions of aniline under high pressure []. The contrasting scattering properties of deuterium and hydrogen for neutrons provide complementary structural information, leading to a more detailed understanding of the intermolecular interactions and the reasons behind the pressure-induced phase stability of aniline.

Q5: What are some of the challenges associated with using deuterated compounds like aniline-d7 in research?

A5: While deuteration offers valuable insights, some challenges exist:

    Q6: Beyond the applications mentioned in the provided papers, are there other potential research areas where aniline-d7 could be valuable?

    A6: Given its unique properties, aniline-d7 could be applied in:

    • Developing and validating analytical methods: It can serve as an internal standard in mass spectrometry for the accurate quantification of aniline in complex matrices [].
    • Studying photochemical reactions: The impact of deuteration on the excited-state dynamics of aniline can provide valuable insights into photochemical reaction pathways [, ].

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